Cas no 126173-94-2 ((S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate)

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
- L-tyrosine isopropyl ester
- tyrosine isopropyl ester
- AK431881
- Isopropyl L-Tyrosinate
- YLCSDOJYHFGZHH-NSHDSACASA-N
- BC4263357
- Methylethyl (2s)-2-amino-3-(4-hydroxyphenyl)propanoate
- (S)-Isopropyl2-amino-3-(4-hydroxyphenyl)propanoate
- DS-18786
- BFA17394
- (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (H-L-Tyr-OiPr)
- propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
- MFCD00871218
- CS-0154178
- (S)-ISOPROPYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HCL
- AKOS010394857
- SCHEMBL2058586
- EN300-225953
- Tyrosine, 1-methylethyl ester
- 126173-94-2
- L10147
- ISOPROPYL (2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE
-
- MDL: MFCD29034108
- インチ: 1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1
- InChIKey: YLCSDOJYHFGZHH-NSHDSACASA-N
- ほほえんだ: O(C([H])(C([H])([H])[H])C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 223.12091
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 72.6
じっけんとくせい
- ふってん: 350.2°C at 760 mmHg
- PSA: 72.55
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224818-25g |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 97% | 25g |
¥681.00 | 2024-08-09 | |
Chemenu | CM248592-10g |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 97% | 10g |
$102 | 2021-06-09 | |
abcr | AB443512-1 g |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (H-L-Tyr-OiPr); . |
126173-94-2 | 1g |
€77.40 | 2023-07-18 | ||
Chemenu | CM248592-25g |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 97% | 25g |
$117 | 2023-02-03 | |
Enamine | EN300-225953-0.05g |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
Alichem | A019117182-25g |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 97% | 25g |
$202.00 | 2023-09-03 | |
Enamine | EN300-225953-10.0g |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 95% | 10.0g |
$63.0 | 2024-06-20 | |
Enamine | EN300-225953-1g |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 1g |
$19.0 | 2023-09-15 | ||
Enamine | EN300-225953-10g |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
126173-94-2 | 10g |
$63.0 | 2023-09-15 | ||
Aaron | AR00HJRW-250mg |
Tyrosine, 1-methylethyl ester |
126173-94-2 | 97% | 250mg |
$6.00 | 2025-02-10 |
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoateに関する追加情報
Exploring the Structural and Functional Properties of (S)-Isopropyl 2-Amino-3-(4-Hydroxyphenyl)propanoate (CAS No. 126173-94-2)
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, a chiral derivative with the CAS number 126173-94-2, represents a structurally unique compound that has garnered attention in contemporary medicinal chemistry and pharmaceutical research. Its molecular framework combines a 4-hydroxyphenyl group, an amino-substituted propanoic acid backbone, and an isopropyl ester moiety, all anchored by a stereocenter at the alpha carbon. This stereochemical configuration imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly those targeting neurodegenerative diseases and metabolic disorders.
The chiral center in (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate plays a pivotal role in determining its biological activity. Enantiomeric purity is critical in pharmaceutical applications, as even minor deviations can significantly alter pharmacokinetic profiles or therapeutic efficacy. Modern synthetic strategies, such as asymmetric catalysis and biocatalytic methods, have been employed to achieve high enantiomeric excess (ee), ensuring compliance with regulatory standards for chiral drug substances. Notably, advances in organocatalysis have enabled scalable production of this compound with minimal environmental impact.
Structurally, the 4-hydroxyphenyl group contributes to hydrogen bonding capabilities and aromatic interactions, which are essential for binding to protein targets. This feature aligns with recent computational studies demonstrating that compounds containing hydroxyl-substituted aromatic rings exhibit enhanced affinity for G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate showed improved binding to the serotonin receptor subtype 5-HT1A, suggesting potential applications in anxiety and depression therapies.
The amino functionality within the propanoic acid chain further enhances the compound's versatility. Amino groups are known to participate in zwitterionic interactions and can be derivatized into various pharmacophores through amidation or acylation reactions. Recent research has explored conjugating this amino group with small-molecule inhibitors of histone deacetylases (HDACs), enzymes implicated in cancer progression and epigenetic regulation. Such conjugates demonstrated synergistic effects in preclinical models of leukemia, underscoring the compound's adaptability as a molecular platform.
In terms of synthetic accessibility, (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate can be prepared via multiple routes. One prominent method involves the coupling of (S)-beta-amino alcohols with substituted phenols under mild conditions using transition-metal catalysts like palladium or copper complexes. A 2024 review in *Organic Process Research & Development* emphasized green chemistry approaches, including solvent-free microwave-assisted synthesis and flow chemistry techniques, which reduce reaction times while maintaining enantiomeric integrity.
Beyond pharmaceutical applications, this compound has shown promise as a building block for agrochemicals and materials science. The presence of both hydrophilic (hydroxyl) and lipophilic (isopropyl ester) regions allows for fine-tuning of solubility parameters—a key consideration for formulating water-soluble crop protection agents or biodegradable polymers. Researchers at ETH Zurich recently demonstrated its utility as a crosslinker in pH-responsive hydrogels designed for controlled drug delivery systems.
From an analytical perspective, characterizing (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate requires advanced spectroscopic techniques due to its complex functional group arrangement. Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming stereochemistry at Cα, while high-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Infrared (IR) spectroscopy provides insights into hydrogen bonding patterns between the hydroxyl group and surrounding solvent molecules—a factor influencing crystallization behavior during purification processes.
Eco-toxicological assessments are also crucial given its potential environmental exposure pathways during industrial use or pharmaceutical manufacturing waste streams. Preliminary ecotoxicity data from OECD guidelines indicate low acute toxicity toward aquatic organisms when compared to conventional aromatic esters; however, long-term bioaccumulation studies remain ongoing within industry consortia focused on sustainable chemical design principles.
In summary, (S)-isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate stands at the intersection of structural diversity and functional versatility within modern chemical biology research landscapes today more than ever before since its initial characterization decades ago continues evolving alongside technological advancements across disciplines ranging from synthetic organic chemistry through computational modeling up until translational medicine domains alike globally speaking nowadays particularly post-pandemic era innovations driven by interdisciplinary collaborations between academia industry governments etcetera worldwide nowadays indeed!
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